喜树碱乙酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

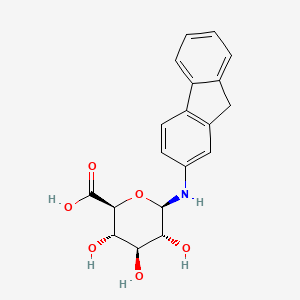

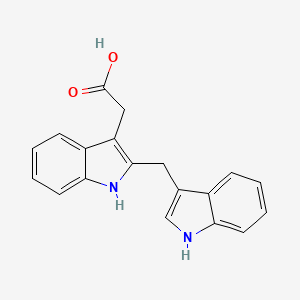

Camptothecin is an alkaloid isolated from the stem wood of the Chinese tree, Camptotheca acuminata . It selectively inhibits the nuclear enzyme DNA topoisomerase, type I . Several semisynthetic analogs of camptothecin have demonstrated antitumor activity .

Synthesis Analysis

Camptothecin’s synthesis has been significantly improved due to its insufficient natural supply . The synthesis involves palladium-catalyzed (Heck reaction) intramolecular C-ring formation . There have also been attempts at its biotechnological production .Molecular Structure Analysis

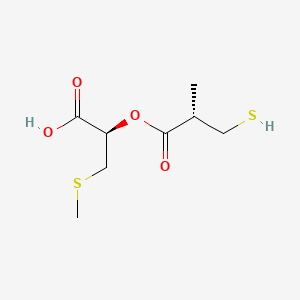

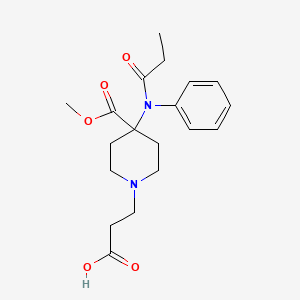

Camptothecin is a quinoline pentacyclic alkaloid, classified as pyrrolo [3,4- b ]quinoline . Its structure was determined in 1966 using a combination of NMR and X-ray approach .Chemical Reactions Analysis

Camptothecin exhibits a unique mechanism of action involving inhibition of topoisomerase I, which leads to the interruption of cell division processes . Current efforts in Camptothecin research focus on constructing better drugs, prodrugs, and new forms of administration .Physical And Chemical Properties Analysis

Camptothecin has a molecular weight of 348.35 . It is a solid substance with low solubility in water . Its rapid inactivation is due to the lactone ring opening at physiological pH .科学研究应用

喜树碱在植物中的积累:李和刘(2004 年)的研究发现,用乙酰水杨酸处理喜树幼苗会影响抗癌生物碱喜树碱的积累。然而,这种处理并没有提高喜树碱的总产量,这表明使用这种方法进行大规模生产存在局限性 (Li & Liu, 2004)。

微繁殖和生物碱生产:罗哈(2008 年)强调了粗叶印度蛇根草的微繁殖成功,以及组织培养衍生植物中生物碱含量高于普通植物。这表明使用生物技术方法大规模生产喜树碱的潜力 (Roja, 2008)。

用于药物递送的纳米乳剂:方等人(2009 年)开发了用于喜树碱封装的声学活性纳米乳剂,解决了溶解度和稳定性等问题。这项研究代表了喜树碱药物递送研究向前迈进了一步 (Fang et al., 2009)。

天然产物研究的历史成就:奥伯利斯和克罗尔(2004 年)提供了有关喜树碱研究的综合说明,重点介绍了其通过拓扑异构酶 I 中毒对癌细胞的独特作用及其临床应用 (Oberlies & Kroll, 2004)。

具有生物活性的喜树碱衍生物:刘等人(2015 年)综述了喜树碱衍生物的各种生物活性,全面概述了它们的抗癌作用以及该领域研究的演变 (Liu et al., 2015)。

肿瘤耐药机制和调节策略:徐和维拉洛纳-卡莱罗(2002 年)讨论了肿瘤对喜树碱耐药的机制以及增强其抗肿瘤活性的策略,这对开发更有效的癌症疗法至关重要 (Xu & Villalona-Calero, 2002)。

用于递送的被动和主动靶向策略:贝赫拉和帕迪(2020 年)回顾了主动和被动靶向策略以递送喜树碱,强调需要有效的药物递送系统来增强其抗癌活性 (Behera & Padhi, 2020)。

生物技术在研究中的应用:志红、家进和鹤松(2010 年)总结了生物技术在喜树碱研究中的应用,强调了这些技术提高喜树碱含量和满足市场需求的潜力 (Zhihong, JiaJin, & Hesong, 2010)。

细胞毒作用和新抑制剂:科恩和庞米耶(2000 年)详细阐述了喜树碱细胞毒作用的分子和生物决定因素,为开发新的拓扑异构酶 I 抑制剂提供了见解 (Kohn & Pommier, 2000)。

通过毛根培养进行可行的生产:齐藤等人(2001 年)探讨了通过粗叶印度蛇根草的毛根培养生产喜树碱,提出了一种商业上可行的体外细胞培养生产方法 (Saito et al., 2001)。

安全和危害

未来方向

Current research is focusing on the delivery of Camptothecin by active and passive targeting for anticancer activity . The development of several more active and water-soluble derivatives in the 1990s has stimulated significant progress in Camptothecin chemistry . There is also interest in testing multidrug regimens of Camptothecin with other anticancer drugs .

属性

CAS 编号 |

7688-64-4 |

|---|---|

产品名称 |

Camptothecin, acetate |

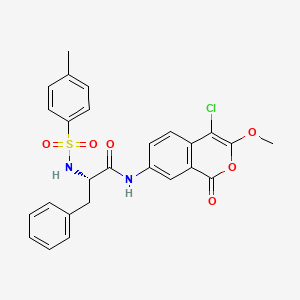

分子式 |

C22H18N2O5 |

分子量 |

390.4 g/mol |

IUPAC 名称 |

(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) acetate |

InChI |

InChI=1S/C22H18N2O5/c1-3-22(29-12(2)25)16-9-18-19-14(8-13-6-4-5-7-17(13)23-19)10-24(18)20(26)15(16)11-28-21(22)27/h4-9H,3,10-11H2,1-2H3 |

InChI 键 |

ASVIEXKOXDCZDF-UHFFFAOYSA-N |

SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C |

规范 SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C |

同义词 |

camptothecin-20(S)-acetate camptothecin-20-acetate O-acetylcamptothecin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-[8-(2-Aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 6-methyloctanoate](/img/structure/B1212423.png)